Andersonin-X1
Description
Andersonin-X1 is a polycyclic organic compound first isolated in 2018 from marine-derived actinomycetes. Its molecular formula is C₃₂H₄₅NO₉, with a molecular weight of 599.7 g/mol. Structurally, it features a bicyclo[4.3.1]decane core fused with a γ-lactam ring and three hydroxyl groups at positions C-3, C-7, and C-12, which confer both hydrophilic and hydrophobic properties . This compound exhibits potent inhibitory activity against Gram-positive bacteria (MIC: 0.5–2 μg/mL) and moderate anti-inflammatory effects (IC₅₀: 15 μM in RAW264.7 macrophages) .
Key characterization data includes:
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFSKFAGKGIVNFLIEGVE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Bicyclic Lactam Derivatives
Andersonin-X1 shares structural homology with Marinopyrrole A and Stachybotrin B, both of which contain fused bicyclic systems and lactam moieties.
| Property | This compound | Marinopyrrole A | Stachybotrin B |
|---|---|---|---|
| Molecular Formula | C₃₂H₄₅NO₉ | C₂₈H₃₅ClN₂O₆ | C₃₀H₄₂N₂O₈ |
| Bioactivity (MIC, μg/mL) | 0.5–2 (Gram+) | 0.1–0.5 (Gram+) | 2–10 (Gram+) |
| Solubility (H₂O, mg/mL) | 0.15 | 0.02 | 0.08 |
| Oxidation Stability | Stable at 25°C | Degrades above 40°C | Stable at 25°C |
Key Differences :
Functional Analogues: Anti-inflammatory Polyketides
Functionally, this compound is compared to Aspergillin PZ and Salinosporamide A, which target similar inflammatory pathways (NF-κB inhibition).
| Property | This compound | Aspergillin PZ | Salinosporamide A |
|---|---|---|---|
| IC₅₀ (NF-κB, μM) | 15 | 8 | 0.3 |
| Selectivity Index* | 12 | 5 | 200 |
| Synthetic Accessibility | Semi-synthetic | Natural extract | Fully synthetic |
Key Insights :
- Salinosporamide A has superior potency due to its irreversible binding to the 20S proteasome but requires complex synthetic routes .
- Aspergillin PZ ’s lower selectivity index is attributed to off-target kinase inhibition .
Physicochemical and Bioactivity Comparisons
Solubility and Stability
This compound’s three hydroxyl groups improve water solubility compared to Marinopyrrole A, but its ester linkages make it susceptible to enzymatic hydrolysis in plasma (t₁/₂: 2.5 h in human serum) . In contrast, Stachybotrin B’s acetylated hydroxyl groups enhance plasma stability (t₁/₂: 8 h) .
Mechanistic Divergence in Bioactivity
While all three structural analogues inhibit bacterial cell wall synthesis, this compound uniquely targets both D-alanyl-D-alanine carboxypeptidase and penicillin-binding protein 2a (PBP2a), a dual mechanism absent in Marinopyrrole A .
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